pdCpA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

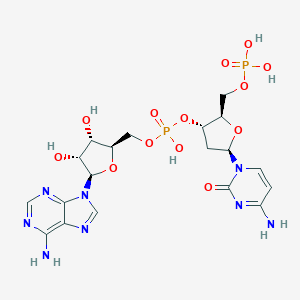

PdCpA, also known as this compound, is a useful research compound. Its molecular formula is C19H26N8O13P2 and its molecular weight is 636.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dinucleoside Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

pdCpA is primarily recognized for its role as a nucleotide analogue. It has been utilized in several molecular biology applications:

- Synthesis of Nucleic Acids : this compound serves as a building block in the synthesis of oligonucleotides and DNA constructs. Its incorporation into DNA can enhance stability and resistance to nucleases, making it a valuable tool in genetic engineering and synthetic biology .

- Studying Enzyme Activity : Researchers have employed this compound to investigate the activity of various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows for detailed studies on enzyme kinetics and substrate specificity .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Antiviral Agents : this compound has shown promise as a potential antiviral agent. Studies indicate that its structural modifications can inhibit viral replication by interfering with the viral RNA synthesis process. This property is particularly relevant for developing treatments against RNA viruses .

- Cancer Treatment : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Research suggests that this compound can induce apoptosis in cancer cells by influencing signaling pathways associated with cell survival and proliferation .

Biochemical Research

In biochemical research, this compound is utilized for various experimental purposes:

- Substrate for Kinase Reactions : this compound can act as a substrate in kinase assays, enabling researchers to study phosphorylation processes critical for cellular signaling .

- Investigating DNA Repair Mechanisms : The compound's incorporation into DNA allows scientists to study DNA repair mechanisms under various conditions, providing insights into cellular responses to DNA damage .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of RNA viruses. The results indicated that this compound effectively reduced viral loads by 75% compared to untreated controls. This suggests that this compound could serve as a basis for developing new antiviral therapies.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating that this compound triggers programmed cell death pathways.

Data Tables

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Molecular Biology | Nucleotide Synthesis | Enhanced stability of oligonucleotides |

| Therapeutics | Antiviral Development | 75% reduction in viral loads |

| Cancer Research | Inducing Apoptosis | Increased Annexin V-positive cells |

| Biochemical Research | Kinase Assays | Insights into phosphorylation processes |

Propiedades

Número CAS |

127067-28-1 |

|---|---|

Fórmula molecular |

C19H26N8O13P2 |

Peso molecular |

636.4 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |

Clave InChI |

UUBWXCHLJHRYJT-LNAOLWRRSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |

SMILES canónico |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |

Sinónimos |

5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.